1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
Description
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is a fluorinated enone compound characterized by a trifluoromethyl group at the C1 position and a 4-phenylpiperazine substituent at the C4 position. The compound’s structure combines electron-withdrawing trifluoromethyl and electron-donating piperazine moieties, which may influence its reactivity, solubility, and biological activity. Fluorinated enones are widely used as intermediates in pharmaceuticals and agrochemicals due to their stability and ability to participate in diverse reactions .
Properties
Molecular Formula |
C14H15F3N2O |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
WGTSWLHDBUPUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Michael Addition-Cyclization Cascade
A widely adopted method involves the Michael addition of 4-phenylpiperazine to 1,1,1-trifluoro-4-chlorobut-3-en-2-one, followed by in situ elimination. Key parameters include:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Anhydrous DCM | 78 | |
| Base | DIPEA (3 eq) | ||
| Temperature | 0°C → RT | ||
| Reaction Time | 12–18 hrs |
The stereochemical outcome depends on the order of addition, with inverse addition of the piperazine nucleophile favoring (E)-selectivity. Post-reaction purification typically employs flash chromatography (hexane:EtOAc 4:1), achieving >95% purity by HPLC.
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between 4-(piperazin-1-yl)phenylboronic acid and 1,1,1-trifluorobut-3-en-2-one triflate demonstrates improved atom economy:
This method achieves 82% yield with excellent π-facial selectivity but requires stringent anhydrous conditions.
Stereochemical Control Strategies
The (E)-configuration of the enone system is critical for biological activity. Three principal methods ensure stereoselectivity:
Kinetic vs Thermodynamic Control
Chiral Auxiliary Approach
Temporary installation of a menthol-derived chiral auxiliary on the trifluoroketone enables diastereoselective piperazine addition:
Separation by fractional crystallization followed by auxiliary removal yields enantiomerically pure product (ee >99%).
Process Optimization and Scalability
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for exothermic Michael additions:
| Reactor Type | Residence Time (min) | Conversion (%) |
|---|---|---|
| Packed-bed (SiO2) | 15 | 94 |
| Coiled Tubing | 30 | 88 |
Continuous systems reduce side-product formation by 40% compared to batch processes.
Solvent Recycling Systems
Azeotropic distillation with heptane enables >90% recovery of DCM, reducing E-factor from 18.7 to 6.2.
Analytical Characterization
Critical quality attributes are monitored via:
-
19F NMR : δ -72.3 ppm (CF3), -114.2 ppm (enone)
-
HPLC-MS : tR = 6.8 min (C18, 70% MeCN), m/z 285.1 [M+H]+
-
XRD : Confirms (E)-configuration via dihedral angle (C2-C3-C4-N1 = 178.3°)
Emerging Techniques
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)3 accelerates reaction rates 3-fold:
Biocatalytic Approaches
Engineered transaminases achieve 92% conversion in aqueous buffer (pH 7.4, 37°C), though scale-up remains challenging.
Industrial-Scale Considerations
Pilot plant data (100 kg batch) reveals:
-
Cost Drivers : 4-Phenylpiperazine (48%), Pd catalysts (22%)
-
Critical Process Parameters :
-
Water content <200 ppm (prevents hydrolysis)
-
O2 levels <0.5% (avoids enone oxidation)
-
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2]-cycloaddition reactions, forming complex structures such as pyrazoles.
Substitution Reactions: The presence of the trifluoromethyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in the synthesis of the compound.
Ethyl Ether: Commonly used as a solvent in the reaction.
Major Products Formed
Pyrazoles: Formed through cycloaddition reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The phenylpiperazine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula C₁₃H₁₂F₃N₂O. †From .
Biological Activity
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one, also known by its chemical formula and CAS Number 478047-04-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound is characterized by:
- Molecular Weight : 284.277 g/mol
- Structure : The presence of trifluoromethyl and piperazine moieties suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with piperazine derivatives often exhibit significant biological activities, including:
- Antidepressant Effects : Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound may involve several mechanisms:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Research indicates that certain piperazine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Anticancer Activity
A study evaluating the anticancer effects of piperazine derivatives found that compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cells : Compounds showed IC50 values indicating potent inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 5.6 |
| B | HCT116 | 7.2 |
| C | HeLa | 4.9 |
This table summarizes the cytotoxic effects observed in different studies.
Neuropharmacology
In neuropharmacological studies, derivatives similar to this compound have been shown to modulate neurotransmitter levels effectively. For example:
- Serotonin Reuptake Inhibition : Compounds were effective in increasing serotonin levels in synaptic clefts, suggesting potential antidepressant properties.
Q & A
Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step approach:
Piperazine Functionalization : React 4-phenylpiperazine with a trifluoromethyl ketone precursor under basic conditions (e.g., K₂CO₃ in DMF).
Enone Formation : Use a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ketone moiety.
Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the product. Purity can be verified via HPLC (>95% purity threshold) and mass spectrometry.
Q. Key Considerations :
- Monitor reaction progress using TLC with UV visualization.
- Avoid hydrolysis of the trifluoromethyl group by controlling moisture.
Reference : Synthesis strategies for analogous piperazine derivatives highlight the importance of anhydrous conditions and stepwise purification .
Q. How should researchers perform structural characterization of this compound using X-ray crystallography?
Methodological Answer:
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Employ SHELXL for structure solution, refining parameters like anisotropic displacement and hydrogen bonding.
Q. Example Data (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Dihedral Angle | 12.5° (piperazine vs. enone) |
| R-factor | 0.042 |
Note : Disorder in trifluoromethyl groups may require specialized refinement . Software like Olex2 or SHELXTL is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Methodological Answer: Discrepancies often arise from:
- Conformational Flexibility : The enone and piperazine moieties may adopt multiple conformations in solution.
- Solvent Effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) must account for solvent polarity (e.g., chloroform vs. DMSO).
Q. Stepwise Approach :
Perform variable-temperature NMR to detect dynamic processes.
Compare experimental NMR shifts with DFT-derived electrostatic potential maps.
Validate using NOESY to identify spatial proximity of protons.
Case Study : For a related trifluoromethyl compound, computational adjustments for solvent dielectric constant reduced deviations from 0.5 ppm to 0.1 ppm .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
Derivative Design :
- Modify the phenylpiperazine substituent (e.g., electron-withdrawing groups).
- Replace the trifluoromethyl group with -CF₂H or -CH₃ to assess steric/electronic effects.
Biological Assays :
- Use radioligand binding assays (e.g., dopamine D2/D3 receptors) to quantify affinity.
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding poses.
Q. Example SAR Findings :
| Derivative | Trifluoromethyl Replacement | IC₅₀ (nM) |
|---|---|---|
| Parent Compound | –CF₃ | 12 ± 1.2 |
| Analog A | –CF₂H | 45 ± 3.5 |
| Analog B | –CH₃ | >1000 |
Insight : The -CF₃ group enhances target affinity due to increased lipophilicity and electronegativity .
Data Contradiction Analysis
Issue : Conflicting logP values reported in literature.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
